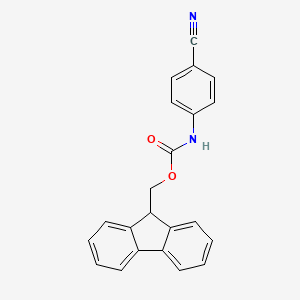
Flubendiamide D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flubendiamide D3 is a synthetic insecticide known for its high efficacy against a broad spectrum of lepidopterous insects. It is a stable isotope-labeled compound with the molecular formula C23D3H19F7IN2O4S and a molecular weight of 685.4086 . This compound is particularly valued for its unique mode of action, which involves the activation of insect ryanodine receptors, leading to muscle contraction, paralysis, and eventually the death of the insect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Flubendiamide D3 involves multiple steps, starting with the preparation of key intermediates such as 2-methyl-4-(2-alkoxyhexafluoroisopropyl) anilines . These intermediates undergo further reactions to form the final product. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product. The production methods are designed to be cost-effective and environmentally friendly, adhering to regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Flubendiamide D3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its insecticidal activity and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions are analogues of this compound with improved insecticidal properties and reduced toxicity to non-target organisms .
Wissenschaftliche Forschungsanwendungen
Flubendiamide D3 has a wide range of scientific research applications. In chemistry, it serves as a reference standard for environmental testing and pesticide analysis . In biology, it is used to study the effects of insecticides on insect physiology and behavior . In medicine, research focuses on its potential use in developing new drugs targeting ryanodine receptors . Industrial applications include its use in crop protection to control pest populations and improve agricultural productivity .
Wirkmechanismus
Flubendiamide D3 exerts its effects by directly activating insect ryanodine receptors (RyRs), which are calcium channels critical for muscle contraction . The activation of these receptors causes a continuous release of calcium ions, leading to permanent muscle contraction, paralysis, and eventually the death of the insect . This unique mechanism of action makes this compound highly effective against resistant insect populations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Flubendiamide D3 include other diamide insecticides such as Chlorantraniliprole and Cyantraniliprole . These compounds also target ryanodine receptors but differ in their chemical structures and specific insecticidal properties.
Uniqueness: This compound is unique due to its high selectivity for insect ryanodine receptors and its low toxicity to mammals . Its stable isotope labeling also makes it valuable for precise analytical studies and environmental monitoring .
Eigenschaften
CAS-Nummer |
2140327-47-3 |
|---|---|
Molekularformel |
C23H22F7IN2O4S |
Molekulargewicht |
685.4 g/mol |
IUPAC-Name |
1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trideuteriomethyl)phenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35)/i1D3 |
InChI-Schlüssel |
ZGNITFSDLCMLGI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


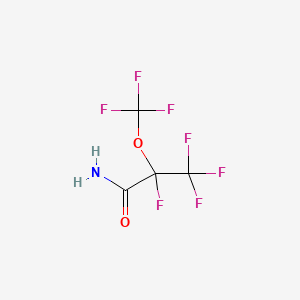
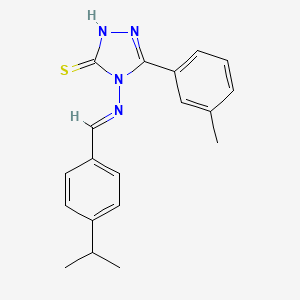
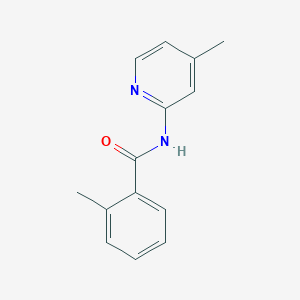
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
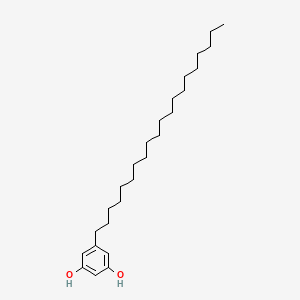
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
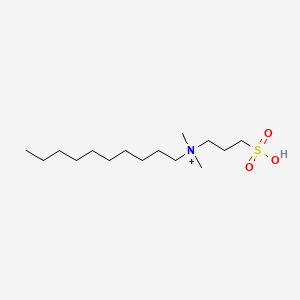
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)



